molecular formula C9H13NO B12966941 2-(1-Aminoethyl)-5-methylphenol

2-(1-Aminoethyl)-5-methylphenol

Cat. No.: B12966941
M. Wt: 151.21 g/mol
InChI Key: YFCQLDACTNMCAO-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-methylphenol is an organic compound with a phenolic structure It contains an aminoethyl group attached to the second carbon and a methyl group attached to the fifth carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-methylphenol typically involves the alkylation of 5-methylphenol with an appropriate aminoethylating agent. One common method is the reaction of 5-methylphenol with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or alkylated phenolic compounds.

Scientific Research Applications

2-(1-Aminoethyl)-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminoethyl group can interact with receptors and other biomolecules, modulating their function. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the methyl group at the fifth position.

    5-Methyl-2-aminophenol: The amino group is directly attached to the phenol ring without the ethyl spacer.

    2-(1-Aminoethyl)-4-methylphenol: The methyl group is at the fourth position instead of the fifth.

Uniqueness

2-(1-Aminoethyl)-5-methylphenol is unique due to the specific positioning of the aminoethyl and methyl groups on the phenol ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(1-aminoethyl)-5-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3

InChI Key

YFCQLDACTNMCAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)O

Origin of Product

United States

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